molecular formula C11H8N2 B1594633 2-(1-Phenylethylidene)malononitrile CAS No. 5447-87-0

2-(1-Phenylethylidene)malononitrile

Cat. No. B1594633
CAS RN: 5447-87-0
M. Wt: 168.19 g/mol
InChI Key: ZVOMMPYHGITOEF-UHFFFAOYSA-N
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Description

2-(1-Phenylethylidene)malononitrile is a chemical compound with the molecular formula C11H8N2 and a molecular weight of 168.198 g/mol . It is used for research and development purposes .


Synthesis Analysis

The synthesis of 2-(1-Phenylethylidene)malononitrile involves various types of reactions such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . In one method, malononitrile activates the aldehyde via Knoevenagel condensation .


Molecular Structure Analysis

The molecular structure of 2-(1-Phenylethylidene)malononitrile contains a total of 21 bonds; 13 non-H bonds, 9 multiple bonds, 1 rotatable bond, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitriles (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1-Phenylethylidene)malononitrile include a melting point of 94-96°C, a boiling point of 165 °C (at 12 Torr), and a density of 1.096±0.06 g/cm3 .

Scientific Research Applications

Heterocyclic Motifs Synthesis

“2-(1-Phenylethylidene)malononitrile” is extensively used in the synthesis of diverse heterocyclic motifs. These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their complex structures and biological activities. The compound serves as a precursor reactant, facilitating the creation of bis-heterocyclic compounds, fused heterocycle derivatives, and bicyclic bridged heterocyclic scaffolds through reactions like cycloaddition and cyclocondensation .

Nootropic Drugs Development

In the pharmaceutical field, this compound has shown promise in the development of nootropic drugs. These drugs aim to mimic the operation of nerve growth factors, enhancing nerve growth and tissue regeneration. The compound’s potential in decreasing amnesia induced by electroconvulsive shock and exhibiting nootropic activity in animal tests highlights its significance in neurological research .

Dye Synthesis

The malononitrile dimer, closely related to “2-(1-Phenylethylidene)malononitrile”, is a common reagent in the synthesis of colored compounds. Due to the presence of three CN functional groups, it acts as a powerful electron acceptor, making it an effective component in the production of yellow and magenta dyes .

Anti-Cholinesterase Activity

Research has explored the use of malononitrile-activated synthesis for creating compounds with anti-cholinesterase activity. These activities are crucial in the treatment of Alzheimer’s disease, as they can potentially restore cholinergic neurotransmission. The compound’s role in the synthesis of styrylquinoxalin-2(1H)-ones, which display mixed types of inhibition of AChE, is particularly noteworthy .

Medicinal Chemistry

The flexibility and high reactivity of “2-(1-Phenylethylidene)malononitrile” make it a valuable multi-functional reagent in medicinal chemistry. It’s used to prepare novel beneficial scaffolds and biologically active molecules, contributing to the discovery of new drugs and therapeutic agents .

Organic Synthesis

This compound is also a potent reagent in organic synthesis, where its reactivity is harnessed to create highly substituted carbocyclic compounds. Its versatility is demonstrated in its application across various types of organic reactions, contributing to the advancement of synthetic methodologies .

Molecular Diversity

The compound’s ability to act as a building block in total synthesis is significant for molecular diversity. It enables the design and synthesis of compounds with varied skeletal structures, which is essential for the discovery of new molecules with potential applications in various fields, including materials science .

Bioactive Scaffolds

Lastly, “2-(1-Phenylethylidene)malononitrile” is instrumental in the creation of bioactive scaffolds. These scaffolds are foundational structures in biochemistry and molecular biology, providing a framework for the development of new biochemical compounds with specific functions and activities .

Safety And Hazards

When handling 2-(1-Phenylethylidene)malononitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Malononitrile dimer, a related compound, has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . This suggests potential future directions for the use of 2-(1-Phenylethylidene)malononitrile in similar applications.

properties

IUPAC Name

2-(1-phenylethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-9(11(7-12)8-13)10-5-3-2-4-6-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOMMPYHGITOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063895
Record name Propanedinitrile, (1-phenylethylidene)-
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Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Phenylethylidene)malononitrile

CAS RN

5447-87-0
Record name 2-(1-Phenylethylidene)propanedinitrile
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Record name Propanedinitrile, 2-(1-phenylethylidene)-
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Record name Propanedinitrile, 2-(1-phenylethylidene)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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